molecular formula C8H6BrFO3 B1378335 3-Bromo-2-fluoro-6-methoxybenzoic acid CAS No. 1449008-25-6

3-Bromo-2-fluoro-6-methoxybenzoic acid

Cat. No.: B1378335
CAS No.: 1449008-25-6
M. Wt: 249.03 g/mol
InChI Key: WVIPJDXUWXKCBU-UHFFFAOYSA-N
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Description

3-Bromo-2-fluoro-6-methoxybenzoic acid: is an organic compound with the molecular formula C8H6BrFO3 and a molecular weight of 249.04 g/mol It is a derivative of benzoic acid, featuring bromine, fluorine, and methoxy substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-fluoro-6-methoxybenzoic acid typically involves the bromination and fluorination of a methoxybenzoic acid precursor. One common method is the electrophilic aromatic substitution reaction, where bromine and fluorine are introduced to the aromatic ring under controlled conditions. The reaction conditions often include the use of solvents like acetic acid or dichloromethane and catalysts such as iron or aluminum chloride .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, helps in obtaining high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-fluoro-6-methoxybenzoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Products include various substituted benzoic acids with different functional groups replacing the bromine or fluorine atoms.

    Coupling Reactions: The major products are biaryl compounds formed through the coupling of the aromatic rings.

    Reduction Reactions: The reduction of the carboxylic acid group yields alcohols or aldehydes, depending on the reaction conditions.

Mechanism of Action

The mechanism of action of 3-Bromo-2-fluoro-6-methoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of bromine, fluorine, and methoxy groups on the benzene ring influences its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity or block receptor signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

  • 3-Bromo-2-methoxybenzoic acid
  • 2-Fluoro-6-methoxybenzoic acid
  • 3-Bromo-6-fluoro-2-methoxybenzoic acid

Comparison: Compared to similar compounds, 3-Bromo-2-fluoro-6-methoxybenzoic acid exhibits unique reactivity due to the combined presence of bromine, fluorine, and methoxy groups. This combination enhances its versatility in chemical reactions and its potential as a precursor for synthesizing a wide range of derivatives .

Properties

IUPAC Name

3-bromo-2-fluoro-6-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO3/c1-13-5-3-2-4(9)7(10)6(5)8(11)12/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVIPJDXUWXKCBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)Br)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1449008-25-6
Record name 3-bromo-2-fluoro-6-methoxybenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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